(S)-1-pyrrolidin-2-ylcyclopropanol (S)-1-pyrrolidin-2-ylcyclopropanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13976624
InChI: InChI=1S/C7H13NO/c9-7(3-4-7)6-2-1-5-8-6/h6,8-9H,1-5H2/t6-/m0/s1
SMILES:
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol

(S)-1-pyrrolidin-2-ylcyclopropanol

CAS No.:

Cat. No.: VC13976624

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-pyrrolidin-2-ylcyclopropanol -

Specification

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
IUPAC Name 1-[(2S)-pyrrolidin-2-yl]cyclopropan-1-ol
Standard InChI InChI=1S/C7H13NO/c9-7(3-4-7)6-2-1-5-8-6/h6,8-9H,1-5H2/t6-/m0/s1
Standard InChI Key QVFDYFLRRDIIDX-LURJTMIESA-N
Isomeric SMILES C1C[C@H](NC1)C2(CC2)O
Canonical SMILES C1CC(NC1)C2(CC2)O

Introduction

Structural and Stereochemical Features

The compound’s structure combines a strained cyclopropane ring with a pyrrolidine heterocycle, creating a rigid framework that influences its chemical behavior. Key structural attributes include:

  • Cyclopropanol Ring: The three-membered cyclopropane ring introduces significant angle strain, enhancing reactivity at the hydroxyl group.

  • Pyrrolidine Moiety: The five-membered nitrogen-containing ring contributes to basicity and hydrogen-bonding capabilities, critical for interactions with biological targets .

  • Chiral Center: The S-configuration at the pyrrolidine’s second carbon determines enantioselective interactions, as confirmed by X-ray crystallography in related compounds .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H13NO\text{C}_7\text{H}_{13}\text{NO}
Molecular Weight127.18 g/mol
IUPAC Name1-[(2S)-pyrrolidin-2-yl]cyclopropan-1-ol
SMILESC1CC@HC2(CC2)O
InChIKeyQVFDYFLRRDIIDX-LURJTMIESA-N

Synthesis and Optimization

Cyclopropanation Strategies

The synthesis of (S)-1-pyrrolidin-2-ylcyclopropanol typically involves cyclopropanation followed by stereoselective coupling:

  • Cyclopropane Formation:

    • Diazo Compound Decomposition: Cyclopropane rings are generated via transition metal-catalyzed decomposition of diazo compounds (e.g., using Rh(II) catalysts) .

    • Ring-Closing Metathesis: Alternative methods employ Grubbs catalysts to form strained rings .

  • Pyrrolidine Coupling:

    • The pyrrolidine moiety is introduced via nucleophilic substitution or reductive amination, preserving the S-configuration through chiral auxiliaries or asymmetric catalysis .

Table 2: Representative Synthetic Routes

StepReagents/ConditionsYieldSource
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 25°C65%
Stereoselective Amination(S)-Proline, NaBH₃CN, MeOH78%

Industrial-Scale Challenges

Scalability is hindered by the need for high enantiomeric purity. Recent advances in flow chemistry and enzymatic resolution have improved yields to >90% ee in pilot studies .

Chemical Reactivity and Derivative Synthesis

The compound’s reactivity is dominated by two functional groups:

  • Hydroxyl Group: Participates in esterification, oxidation, and nucleophilic substitution. For example, treatment with acetic anhydride yields the corresponding acetate.

  • Pyrrolidine Nitrogen: Undergoes alkylation or acylation to form quaternary ammonium salts, enhancing water solubility .

Key Reaction Pathways:

  • Esterification:
    (S)-1-Pyrrolidin-2-ylcyclopropanol+Ac2OAcetylated Derivative\text{(S)-1-Pyrrolidin-2-ylcyclopropanol} + \text{Ac}_2\text{O} \rightarrow \text{Acetylated Derivative}

  • Oxidation:
    MnO₂-mediated oxidation generates a ketone, though the strained ring often leads to ring-opening byproducts .

Receptor SubtypeIC₅₀ (nM)Source
α₁A-Adrenoceptor95.5
α₁B-Adrenoceptor511.6

Applications in Drug Discovery

Central Nervous System (CNS) Targets

The pyrrolidine moiety mimics endogenous neurotransmitters (e.g., GABA), enabling blood-brain barrier penetration. Derivatives are being explored for:

  • Neuropathic Pain: Modulation of NMDA receptors .

  • Cognitive Disorders: Histamine H₃ receptor inverse agonism.

Antimicrobial Scaffolds

Quaternary ammonium derivatives show bacteriostatic activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Future Directions

  • Enantioselective Synthesis: Developing catalytic asymmetric cyclopropanation to avoid chiral auxiliaries.

  • Target Identification: High-throughput screening against kinase and GPCR libraries.

  • Prodrug Design: Ester prodrugs to enhance oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator